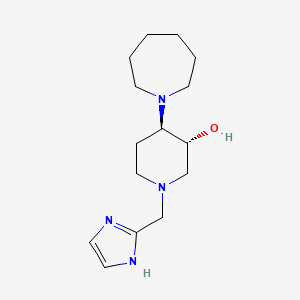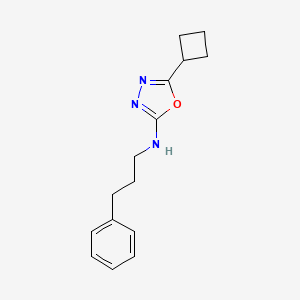
(3R*,4R*)-4-(1-azepanyl)-1-(1H-imidazol-2-ylmethyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A convenient synthesis route for compounds closely related to "(3R*,4R*)-4-(1-azepanyl)-1-(1H-imidazol-2-ylmethyl)-3-piperidinol" involves the arylation of azoles (such as pyrazoles, imidazoles, and triazoles) with bromopyridines, followed by the reduction of the pyridine ring. This method has been extended to benzo analogues of the title compounds, indicating a broad applicability for synthesizing a range of azole-containing piperidines (Shevchuk et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using X-ray crystallography, which reveals detailed information about the arrangement of atoms within the molecule. For example, studies have determined the crystal structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, showcasing the planarity of benzothiazol and imidazol rings and the chair conformation of the piperidin ring (Yıldırım et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like "(3R*,4R*)-4-(1-azepanyl)-1-(1H-imidazol-2-ylmethyl)-3-piperidinol" are influenced by their functional groups. Azoles are known for participating in nucleophilic substitution reactions, and the presence of a piperidinol group can introduce additional reactivity, such as potential for oxidation or reduction. Research on similar compounds has focused on their potential as intermediates for further chemical transformations, including the development of novel pharmaceuticals (Fussell et al., 2012).
Propiedades
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-(1H-imidazol-2-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c20-14-11-18(12-15-16-6-7-17-15)10-5-13(14)19-8-3-1-2-4-9-19/h6-7,13-14,20H,1-5,8-12H2,(H,16,17)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBXSSBJDFYEGP-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2O)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(azepan-1-yl)-1-(1H-imidazol-2-ylmethyl)piperidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5630918.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5630931.png)

![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5630940.png)

![[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B5630957.png)
![1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5630958.png)


![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5630970.png)

![2-methoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5630975.png)